3-Chloro-5-methyl-1,2,4-thiadiazole
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Description
3-Chloro-5-methyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C3H3ClN2S and its molecular weight is 134.58. The purity is usually 95%.
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Biological Activity
3-Chloro-5-methyl-1,2,4-thiadiazole is a member of the thiadiazole family, a class of heterocyclic compounds known for their diverse biological activities. The unique structure of thiadiazoles allows them to interact with various biological systems, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and other pharmacological effects.
Chemical Structure and Properties
The compound this compound features a five-membered ring containing sulfur and nitrogen atoms. The presence of chlorine and methyl groups significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial and antifungal activities.
- Antibacterial Studies : Research indicates that compounds with the thiadiazole nucleus exhibit strong inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 32.6 to 62.5 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Studies : Thiadiazole derivatives have also been tested against fungal strains such as Aspergillus niger and Candida albicans, showing moderate to significant antifungal activity .
Compound Type | Target Organism | MIC (μg/mL) | Activity Level |
---|---|---|---|
3-Chloro-5-methyl | S. aureus | 62.5 | Moderate |
1,3,4-Thiadiazole Derivatives | E. coli | 32.6 | Significant |
1,3,4-Thiadiazole Derivatives | A. niger | - | Moderate to Significant |
Anticancer Activity
Thiadiazoles have been explored for their anticancer properties. Studies suggest that certain derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit specific signaling pathways involved in tumor growth .
- Case Studies : A notable study investigated the effects of a series of thiadiazole derivatives on human cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazoles are also noteworthy:
Properties
IUPAC Name |
3-chloro-5-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c1-2-5-3(4)6-7-2/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILRKGLXUPFSBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NS1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.